molecular formula C26H23FN2O2S2 B300211 2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B300211
M. Wt: 478.6 g/mol
InChI Key: JLVKDTVFGNLREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific cellular targets. For example, the anti-inflammatory activity of this compound is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. Similarly, the anti-cancer activity of this compound is thought to be mediated by the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit several biochemical and physiological effects. Some of the key effects include:
Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation.
Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of cancer cells.
Inhibition of viral replication: This compound has been found to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus.

Advantages and Limitations for Lab Experiments

The use of 2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments has several advantages and limitations. Some of the key advantages include:
Potent biological activity: This compound exhibits potent biological activity, making it a promising candidate for drug development.
Wide range of biological activities: This compound exhibits a wide range of biological activities, making it suitable for investigating various research areas.
Some of the key limitations include:
Limited availability: This compound is not widely available, making it difficult to conduct large-scale experiments.
Limited understanding of mechanism of action: The exact mechanism of action of this compound is not fully understood, making it difficult to design experiments that target specific cellular pathways.

Future Directions

There are several future directions for the research of 2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Some of the key directions include:
Drug development: This compound has shown promising results in preclinical studies, making it a potential candidate for drug development.
Investigation of mechanism of action: Further research is needed to fully understand the mechanism of action of this compound, which will help in the design of more effective drugs.
Clinical trials: Clinical trials are needed to investigate the safety and efficacy of this compound in humans.
Conclusion:
2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that exhibits potent biological activity. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-(4-fluorophenyl)-4-oxobutylthioacetic acid with 3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of a suitable base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. Several scientific research studies have been conducted to investigate the potential therapeutic applications of this compound. Some of the key research areas include:
Anti-inflammatory activity: Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-cancer activity: This compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Anti-viral activity: Studies have shown that this compound exhibits potent anti-viral activity against several viruses, including HIV, HCV, and influenza A virus.

properties

Product Name

2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C26H23FN2O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H23FN2O2S2/c27-18-14-12-17(13-15-18)21(30)10-6-16-32-26-28-24-23(20-9-4-5-11-22(20)33-24)25(31)29(26)19-7-2-1-3-8-19/h1-3,7-8,12-15H,4-6,9-11,16H2

InChI Key

JLVKDTVFGNLREE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCCC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.